5-[(2,4-dichlorobenzoyl)amino]isophthalic acid
Description
5-[(2,4-dichlorobenzoyl)amino]isophthalic acid is a chemical compound derived from 5-aminoisophthalic acid . It has a molecular formula of C22H15Cl2NO6 and an average mass of 460.264 Da .
Synthesis Analysis
5-Aminoisophthalic acid (AIPA) can be used as a starting material to prepare this compound . AIPA can react with various aldehydes to produce diverse Schiff bases by taking off water molecules, which may further be reduced to the corresponding reduced Schiff bases by some common reducing agents such as NaBH4 . In a two-step method, two reduced Schiff bases, namely 5-[(2-hydroxybenzyl)amino]isophthalic acid and 5-[(pyridin-4-ylmethyl)amino]isophthalic acid, were synthesized using 5-aminoisophthalic acid as the starting material .Molecular Structure Analysis
The molecular structure of this compound is complex. The compound has a linear formula of H2NC6H3-1,3-(CO2H)2 . The structure flexibility of the corresponding reduced Schiff bases obtained through the reduction of rigid C=N double bond to C–N single bond increases significantly accompanying with the change of electronic effect .Chemical Reactions Analysis
The chemical reactions of this compound are diverse and depend on the conditions. For example, under different solvent conditions, the tetracarboxylate ligand links to Cu (II) paddle-wheel second build units (SBUs) to afford two metal-organic frameworks .Physical and Chemical Properties Analysis
5-Aminoisophthalic acid, the starting material for the synthesis of this compound, has a melting point of over 300°C . The photophysical properties of the reduced Schiff bases synthesized from 5-aminoisophthalic acid are significantly different from those of the raw material due to stronger p→π conjugation when one amino hydrogen atom in 5-aminoisophthalic acid is substituted with an electron-donor group .Properties
IUPAC Name |
5-[(2,4-dichlorobenzoyl)amino]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO5/c16-9-1-2-11(12(17)6-9)13(19)18-10-4-7(14(20)21)3-8(5-10)15(22)23/h1-6H,(H,18,19)(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMRRHVOXDFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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